1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione can be synthesized through various methods. One common approach involves the reaction of barbituric acid with formaldehyde and methanol under acidic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent-free reactions, ball-milling, and the use of environmentally friendly catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting potential anticancer properties .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrimidine core but with additional fused rings, making it a potent inhibitor of cyclin-dependent kinases.
Pyrano[2,3-d]pyrimidine: This compound features a fused pyran ring and is known for its diverse biological activities.
Pyrido[2,3-d]pyrimidine: This compound has a fused pyridine ring and exhibits various pharmacological properties.
Uniqueness: 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its methoxymethyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
1-(methoxymethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-4-8-3-2-5(9)7-6(8)10/h2-3H,4H2,1H3,(H,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFPRDZTQIDTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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